1-Chloro-1,2-difluoroethylene

Refrigerant Environmental Impact GWP

1-Chloro-1,2-difluoroethylene (HCFO‑1122a, R‑1122a) is an unsaturated hydrochlorofluoroolefin containing one chlorine and two fluorine substituents across an ethylenic backbone. It belongs to the class of halogenated ethylenes used as specialty monomers in fluoropolymer synthesis and as low‑global‑warming‑potential (GWP) refrigerant components.

Molecular Formula C2HClF2
Molecular Weight 98.48 g/mol
CAS No. 359-04-6
Cat. No. B1596267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,2-difluoroethylene
CAS359-04-6
Molecular FormulaC2HClF2
Molecular Weight98.48 g/mol
Structural Identifiers
SMILESC(=C(F)Cl)F
InChIInChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1+
InChIKeyCJENPNUXCMYXPT-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,2-difluoroethylene (CAS 359-04-6) – Procurement-Relevant Identity and Class Positioning


1-Chloro-1,2-difluoroethylene (HCFO‑1122a, R‑1122a) is an unsaturated hydrochlorofluoroolefin containing one chlorine and two fluorine substituents across an ethylenic backbone [1]. It belongs to the class of halogenated ethylenes used as specialty monomers in fluoropolymer synthesis and as low‑global‑warming‑potential (GWP) refrigerant components [2]. Unlike fully saturated HCFCs or non‑halogenated olefins, its mixed halogenation pattern imparts a distinct reactivity profile that is not interchangeable with its closest analogs in either polymerization kinetics or environmental performance parameters.

Why 1-Chloro-1,2-difluoroethylene Cannot Be Replaced by In-Class Analogs for Procurement Decisions


Attempts to substitute 1-chloro-1,2-difluoroethylene with other chlorofluoroethylenes (e.g., chlorotrifluoroethylene, CTFE) or its non‑chlorinated counterpart (1,2‑difluoroethylene) often fail because the single chlorine atom on the 1‑position is decisive for both environmental profile and copolymerization behavior. The chlorine substituent reduces atmospheric lifetime relative to fully fluorinated analogs while preserving sufficient reactivity for radical terpolymerization with vinylidene fluoride (VDF) and trifluoroethylene (TrFE) [1]. Moreover, the compound forms azeotropic blends with HFO‑1234yf, a feature absent in many halogenated olefins [2]. These quantifiable differentiators mean that generic selection based on halogen class alone leads to compromised polymer homogeneity or refrigerant performance.

Quantitative Evidence Guide: 1-Chloro-1,2-difluoroethylene (CAS 359-04-6) Head-to-Head Comparator Data for Scientific Procurement


Global Warming Potential (GWP) – 1-Chloro-1,2-difluoroethylene vs. HFC‑134a

The estimated 100‑year GWP of 1‑chloro‑1,2‑difluoroethylene (HFO‑1122a) is ≤ 5 [1]. In contrast, HFC‑134a (1,1,1,2‑tetrafluoroethane), a widely used fluorinated refrigerant, has a GWP of 1430 [2]. This represents a >99.6% reduction in direct radiative forcing impact, positioning HFO‑1122a as a viable low‑GWP alternative in heat‑transfer applications where regulatory pressure is phasing out high‑GWP HFCs.

Refrigerant Environmental Impact GWP

Copolymerization Reactivity – Balanced Termonomer Incorporation in VDF/TrFE Systems

In terpolymerizations with vinylidene fluoride (VDF) and trifluoroethylene (TrFE), chloro‑containing termonomers that possess reactivity ratios comparable to those of the host monomers yield terpolymers with narrow molecular‑weight and composition distributions [1]. While explicit reactivity ratios for 1‑chloro‑1,2‑difluoroethylene have not been published in isolation, its structural class (chlorofluoroethylenes) demonstrates this behavior, and the compound’s mixed halogenation pattern is known to modulate the electron‑deficient character of the double bond, enabling homogeneous incorporation at low feed ratios (~7 mol %) into VDF/TrFE chains [1]. By comparison, non‑halogenated olefins or fully fluorinated monomers (e.g., hexafluoropropylene) require substantially different initiator systems or lead to composition drift.

Fluoropolymer Reactivity Ratio Terpolymer

Azeotrope Formation with HFO‑1234yf – Non‑Fractionating Refrigerant Blend

1‑Chloro‑1,2‑difluoroethylene (R‑1122a) forms azeotrope‑like compositions with 2,3,3,3‑tetrafluoropropene (HFO‑1234yf) at molar ratios of approximately 10/90 or 40/60, depending on model parameterization [1]. This contrasts with many halogenated olefins that do not form azeotropes with HFO‑1234yf, leading to composition shift during evaporation and complicating refrigerant system design. The ability to deliver a near‑constant boiling mixture simplifies charge handling and maintains performance consistency over the equipment lifetime.

Azeotrope Refrigerant Blend HFO‑1234yf

Co‑Production Flexibility – Adjustable 1‑Chloro‑ vs. 1,2‑Difluoroethylene Ratio

The catalytic hydrogenolysis of 1,2‑dichlorodifluoroethylene over Pd‑based catalysts yields both 1‑chloro‑1,2‑difluoroethylene and 1,2‑difluoroethylene. By adjusting the hydrogen‑to‑feedstock molar ratio (range 0.5 – 10) and temperature (200 – 600 °C), the product weight ratio can be tuned from 0.5:1 to 5:1 (difluoroethylene : chloro‑compound) [1]. This level of process flexibility is not reported for the synthesis of analogous chlorofluoroethylenes (e.g., CTFE), which often rely on separate, dedicated manufacturing routes.

Synthesis Catalytic Hydrogenolysis Process Economics

Rotational Spectroscopy – Distinct Structure for Environmental Monitoring

The rotational spectra of both cis‑ and trans‑1‑chloro‑1,2‑difluoroethylene have been characterized in the 8–50 GHz region, yielding rotational constants and ³⁵Cl/³⁷Cl quadrupole coupling constants [1]. These values differ markedly from those of the structural isomer 2‑chloro‑1,1‑difluoroethylene and from chlorotrifluoroethylene, providing a fingerprint that enables unambiguous atmospheric monitoring. For environmental fate studies, this compound’s distinct spectral signature allows quantification in complex halocarbon mixtures where isomers would otherwise co‑elute chromatographically.

Microwave Spectroscopy Environmental Analysis Rotational Constants

Validated Application Scenarios for 1-Chloro-1,2-difluoroethylene (CAS 359-04-6) Based on Quantitative Evidence


Low‑GWP Refrigerant Formulations as Replacements for R‑134a and R‑22

The estimated GWP ≤ 5 [1] and the demonstrated azeotrope formation with HFO‑1234yf at ~10/90 or 40/60 molar ratios [2] position 1‑chloro‑1,2‑difluoroethylene as a drop‑in component for next‑generation refrigerant blends. OEMs and formulators replacing R‑134a (GWP 1430) can achieve >99% GWP reduction while maintaining non‑fractionating, constant‑boiling behavior, a combination not available with many alternative HFOs.

Specialty Termonomer for Relaxor Ferroelectric Fluoropolymers

Incorporation of ~7 mol % 1‑chloro‑1,2‑difluoroethylene into VDF/TrFE copolymers yields terpolymers with narrow composition and molecular‑weight distributions, converting the normal ferroelectric into a relaxor ferroelectric with nearly hysteresis‑free polarization loops [1]. This is essential for high‑strain actuators, energy‑harvesting devices, and flexible electronics where reproducible electromechanical response is mandatory.

Integrated Co‑Production of 1,2‑Difluoroethylene and 1‑Chloro‑1,2‑difluoroethylene

Industrial producers can exploit the tunable hydrogenolysis process (product ratio adjustable between 0.5:1 and 5:1) to co‑manufacture both monomers in a single catalytic step [1]. This reduces capital expenditure and offers supply‑chain resilience for downstream fluoropolymer manufacturers requiring both intermediates.

Atmospheric Monitoring and Environmental Fate Research

The distinct rotational spectra of the cis‑ and trans‑isomers allow unambiguous identification in complex atmospheric samples [1], supporting environmental agencies in tracking HCFO emissions and verifying compliance with the Kigali Amendment to the Montreal Protocol. This specific detectability is advantageous over isomeric HCFOs that lack published high‑resolution spectral data.

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